4-Methyl-2-(phenylmethoxy)benzoic acid

Descripción general

Descripción

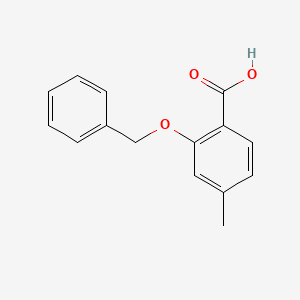

4-Methyl-2-(phenylmethoxy)benzoic acid is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . It is also known by its IUPAC name, 2-(benzyloxy)-4-methylbenzoic acid . This compound is a derivative of benzoic acid, where the hydrogen atom in the para position relative to the carboxyl group is substituted by a phenylmethoxy group, and the hydrogen atom in the ortho position is substituted by a methyl group.

Métodos De Preparación

The synthesis of 4-Methyl-2-(phenylmethoxy)benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-methylbenzoic acid.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Análisis De Reacciones Químicas

4-Methyl-2-(phenylmethoxy)benzoic acid can undergo various chemical reactions, including:

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis Intermediate

4-Methyl-2-(phenylmethoxy)benzoic acid serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its structure allows for modifications that can lead to the development of new chemical entities with potential therapeutic benefits.

Chemical Reactions

The compound can undergo several chemical transformations:

- Oxidation : It can be oxidized to form corresponding carboxylic acids using agents like potassium permanganate.

- Reduction : Reduction with lithium aluminum hydride yields alcohol derivatives.

- Substitution Reactions : The phenylmethoxy group can be replaced with other functional groups through nucleophilic substitution reactions.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 25 |

| Pseudomonas aeruginosa | 50 |

These findings suggest potential development as an antimicrobial agent, particularly against resistant strains.

Anti-inflammatory Effects

In animal models, this compound demonstrated anti-inflammatory effects. A study involving guinea pigs showed a reduction in bronchoconstriction induced by leukotriene D4 (LTD4), indicating its potential utility in treating asthma and other inflammatory diseases.

Medical Applications

Current research is exploring the therapeutic applications of this compound in treating various conditions. Its mechanism of action may involve enzyme inhibition and receptor modulation, making it a candidate for drug development targeting metabolic pathways involved in inflammation and infection.

Agricultural Applications

Recent studies have assessed the use of this compound as a plant growth regulator. It has been found to inhibit seed germination and lateral branching in crops, which may enhance agricultural efficiency by reducing manual pruning needs. Effective concentrations for these effects range from 0.5 µM to 100 µM.

Case Studies

-

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of several benzoic acid derivatives, including this compound. Significant inhibition was observed against Staphylococcus aureus and Bacillus subtilis, supporting its potential clinical applications. -

Anti-inflammatory Activity Study

In a controlled study involving guinea pigs, administration of this compound resulted in decreased airway resistance following LTD4 exposure. This highlights its therapeutic potential for managing allergic responses and chronic respiratory conditions. -

Agricultural Application Study

A field trial assessed the impact of foliar application of this compound on tomato plants. Results indicated altered plant architecture with reduced lateral bud emergence without adversely affecting overall growth or yield, supporting its use as a chemical pruning agent.

Mecanismo De Acción

The mechanism of action of 4-Methyl-2-(phenylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The phenylmethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins . This interaction can modulate enzyme activity and receptor binding, leading to various biological effects .

Comparación Con Compuestos Similares

4-Methyl-2-(phenylmethoxy)benzoic acid can be compared with other similar compounds, such as:

4-Methoxy-2-methylbenzoic acid: This compound is a positional isomer with a methoxy group instead of a phenylmethoxy group.

4-Amino-2-methylbenzoic acid: This compound has an amino group instead of a phenylmethoxy group.

This compound methyl ester: This ester derivative has a methyl ester group instead of a carboxylic acid group.

Actividad Biológica

4-Methyl-2-(phenylmethoxy)benzoic acid, a benzoic acid derivative, has garnered attention due to its potential biological activities. This compound's structure allows for various interactions with biological systems, making it a subject of interest in pharmacological and agricultural research.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This structure comprises a methyl group, a phenylmethoxy group, and a carboxylic acid functional group, which contribute to its chemical reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act on receptors that mediate physiological responses, potentially affecting inflammation or pain pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 25 |

| Pseudomonas aeruginosa | 50 |

These findings suggest that the compound could be developed as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anti-inflammatory Effects

In animal models, this compound has shown potential anti-inflammatory effects. Studies involving guinea pigs demonstrated a reduction in bronchoconstriction induced by leukotriene D4 (LTD4), indicating its potential use in treating asthma and other inflammatory diseases .

Plant Growth Regulation

Recent studies have explored the use of this compound as a plant growth regulator. It has been found to inhibit seed germination and lateral branching in various crops, which could lead to improved agricultural practices by reducing the need for manual pruning . The effective concentrations for these effects range from 0.5 µM to 100 µM, demonstrating its potency in agricultural applications.

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzoic acid derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Bacillus subtilis, suggesting its potential utility in clinical settings .

- Case Study on Anti-inflammatory Activity : In a controlled study involving guinea pigs, the administration of this compound resulted in decreased airway resistance following LTD4 exposure. This effect highlights its therapeutic potential for managing allergic responses and chronic respiratory conditions .

- Agricultural Application Study : A field trial assessed the impact of foliar application of this compound on tomato plants. Results showed altered plant architecture with reduced lateral bud emergence without adversely affecting overall growth or yield, supporting its use as a chemical pruning agent .

Propiedades

IUPAC Name |

4-methyl-2-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11-7-8-13(15(16)17)14(9-11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOSCNFUQKKVEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.